molecular formula C13H12N2O5 B4534985 methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B4534985
M. Wt: 276.24 g/mol
InChI Key: CLDDXIRVVRBLHL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the pyrrole family This compound is characterized by the presence of a nitrophenyl group, a hydroxy group, and a carboxylate ester group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-oxo-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate.

    Reduction: Formation of methyl 4-hydroxy-2-methyl-5-(2-aminophenyl)-1H-pyrrole-3-carboxylate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and carboxylate groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-2-methyl-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
  • Methyl 4-hydroxy-2-methyl-5-(3-nitrophenyl)-1H-pyrrole-3-carboxylate
  • Methyl 4-hydroxy-2-methyl-5-(2-aminophenyl)-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-7-10(13(17)20-2)12(16)11(14-7)8-5-3-4-6-9(8)15(18)19/h3-6,14,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDDXIRVVRBLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
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methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
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methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
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methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate

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